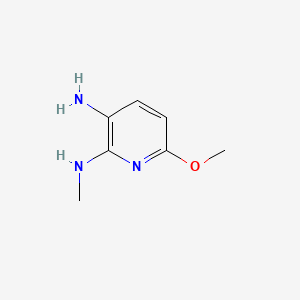

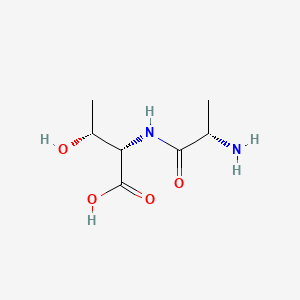

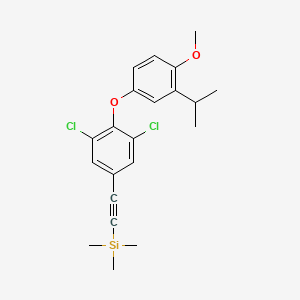

![molecular formula C7H14N2O B1353633 {1,4-Diazabicyclo[2.2.2]octan-2-yl}méthanol CAS No. 76950-43-1](/img/structure/B1353633.png)

{1,4-Diazabicyclo[2.2.2]octan-2-yl}méthanol

Vue d'ensemble

Description

“{1,4-Diazabicyclo[2.2.2]octan-2-yl}methanol” is a chemical compound with the molecular formula C7H14N2O . It has an average mass of 142.199 Da and a monoisotopic mass of 142.110611 Da .

Synthesis Analysis

The synthesis of “{1,4-Diazabicyclo[2.2.2]octan-2-yl}methanol” and its derivatives has been described in several studies . For instance, one study describes the synthesis and characterization of novel ionic liquids with cations based on the alkyl derivatives of 1,4-diazabicyclo[2.2.2]octane (DABCO) and an anion derived from naturally occurring pelargonic acid .Molecular Structure Analysis

The molecular structure of “{1,4-Diazabicyclo[2.2.2]octan-2-yl}methanol” is based on the 1,4-diazabicyclo[2.2.2]octane (DABCO) skeleton . DABCO is a bicyclic organic compound and a highly nucleophilic tertiary amine base .Chemical Reactions Analysis

“{1,4-Diazabicyclo[2.2.2]octan-2-yl}methanol” and its derivatives are known to react efficiently with a variety of nucleophiles . For example, 1-alkyl-1,4-diazabicyclo[2.2.2]octan-1-ium salts, resulting from the alkylation of DABCO, can react with various nucleophiles to give piperazine products .Physical And Chemical Properties Analysis

“{1,4-Diazabicyclo[2.2.2]octan-2-yl}methanol” is a solid at 20 degrees Celsius . It has a molecular formula of C7H14N2O and an average mass of 142.199 Da .Applications De Recherche Scientifique

Catalyseur de polyuréthane

Le DABCO est utilisé comme catalyseur dans la production de polyuréthanes. Il accélère la réaction entre les polyols et les isocyanates pour former du polyuréthane, qui est utilisé dans une variété de produits tels que les mousses, les revêtements et les élastomères .

Catalyseur de réaction de Balis-Hillman

En chimie organique, le DABCO sert de catalyseur pour la réaction de Balis-Hillman. Cette réaction est importante pour la création de liaisons carbone-carbone dans la synthèse de molécules organiques complexes .

Ligand complexant et base de Lewis

Le DABCO agit comme un ligand complexant et une base de Lewis dans diverses réactions chimiques. Sa basicité et sa structure lui permettent de se lier aux métaux et à d'autres entités, facilitant les réactions ou augmentant leur sélectivité .

Lasers à colorants

Ce composé trouve une application dans les lasers à colorants où il est utilisé pour stabiliser le milieu laser, permettant un transfert d'énergie plus efficace et des performances laser améliorées .

Microscopie à fluorescence

En microscopie à fluorescence, le DABCO est utilisé pour monter des échantillons et comme réactif anti-décoloration. Il élimine les radicaux libres générés par l'excitation du fluorochrome, préservant ainsi le signal de fluorescence au fil du temps .

Synthèse organique

Le DABCO est largement utilisé en synthèse organique en raison de ses propriétés de catalyseur organique non toxique, respectueux de l'environnement, réactif, gérable et basique, avec une grande sélectivité. Il fonctionne à la fois comme un nucléophile et une base dans diverses transformations organiques .

Synthèse de dérivés de pipérazine

Une nouvelle méthodologie utilise le DABCO comme source du cycle pipérazine dans la synthèse de dérivés de pipérazine. Il sert également d'intermédiaire dans la formation de sels d'ammonium quaternaires .

Mécanisme D'action

Target of Action

Dabco is known to function as a highly nucleophilic tertiary amine base . This suggests that it may interact with a variety of molecular targets, particularly those that can undergo reactions with nucleophiles.

Mode of Action

DABCO acts as a catalyst and reagent in various organic transformations . It functions as a nucleophile as well as a base in a variety of processes for the synthesis of a wide array of molecules, including carbocyclic and heterocyclic compounds . Its mode of action involves the formation of quaternary ammonium salts, which can then undergo nucleophilic attack leading to ring-opening reactions .

Biochemical Pathways

Given its role as a catalyst and reagent in organic synthesis, it can be inferred that dabco may influence a variety of biochemical pathways, particularly those involving the synthesis of carbocyclic and heterocyclic compounds .

Result of Action

The molecular and cellular effects of DABCO’s action are largely dependent on the specific reactions it catalyzes. As a catalyst and reagent in organic synthesis, DABCO can facilitate the formation of a wide array of molecules, including carbocyclic and heterocyclic compounds . These molecules can have various effects at the molecular and cellular level, depending on their specific structures and properties.

Action Environment

Environmental factors can influence the action, efficacy, and stability of DABCO. For instance, the rate and efficiency of the reactions catalyzed by DABCO can be influenced by factors such as temperature, pH, and the presence of other molecules . Furthermore, DABCO is known to be hygroscopic, meaning it readily absorbs moisture from the environment, which can affect its stability .

Safety and Hazards

Orientations Futures

The future directions for “{1,4-Diazabicyclo[2.2.2]octan-2-yl}methanol” and its derivatives could involve further exploration of their potential applications in organic synthesis and polymerization . For instance, their use as catalysts in the formation of polyurethane from alcohol and isocyanate functionalized monomers and pre-polymers could be further investigated .

Propriétés

IUPAC Name |

1,4-diazabicyclo[2.2.2]octan-2-ylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O/c10-6-7-5-8-1-3-9(7)4-2-8/h7,10H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPJZCYUPWINKPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2CCN1CC2CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101020240 | |

| Record name | 1,4-Diazabicyclo[2.2.2]octane-2-methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101020240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76950-43-1 | |

| Record name | 1,4-Diazabicyclo[2.2.2]octane-2-methanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=76950-43-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1,4-Diazabicyclo(2.2.2)octane-2-yl)methanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076950431 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-Diazabicyclo[2.2.2]octane-2-methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101020240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-diazabicyclo[2.2.2]oct-2-ylmethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.220.930 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-chloro-2-methylphenoxy)-N-[(Z)-(2-methoxyphenyl)methylideneamino]acetamide](/img/structure/B1353550.png)

![[(2R)-2-Methoxy-3-octadecoxypropyl] [(1R,2R,3S,4R)-2,3,4-trihydroxycyclohexyl] hydrogen phosphate](/img/structure/B1353577.png)

![1-Methoxy-4-[(3-methylbut-3-en-1-yl)oxy]benzene](/img/structure/B1353588.png)

![1-(Phenylsulfonyl)-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1353591.png)